![molecular formula C69H91N19O16S2 B12327701 (3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)
(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JKC-363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the alpha-melanocyte-stimulating hormone-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .
Preparation Methods
The synthetic routes and reaction conditions for JKC-363 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving selective binding to the melanocortin MC4 receptor. Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
JKC-363 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JKC-363 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding affinity and selectivity of melanocortin receptors.
Biology: Helps in understanding the role of melanocortin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like obesity, pain management, and metabolic disorders.
Industry: Utilized in the development of new drugs targeting melanocortin receptors .
Mechanism of Action
JKC-363 exerts its effects by selectively binding to the melanocortin MC4 receptor, blocking the stimulatory effect of alpha-melanocyte-stimulating hormone on thyrotropin-releasing hormone release. This results in reduced food intake and pain perception. The molecular targets and pathways involved include the melanocortin receptors and the associated signaling pathways .
Comparison with Similar Compounds
JKC-363 is unique in its high selectivity for the melanocortin MC4 receptor compared to other similar compounds. Some similar compounds include:
SHU9119: Another melanocortin receptor antagonist with different selectivity profiles.
Agouti-related peptide: A naturally occurring antagonist of melanocortin receptors.
HS024: A synthetic melanocortin receptor antagonist with varying selectivity.
JKC-363 stands out due to its high affinity and selectivity for the melanocortin MC4 receptor, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C69H91N19O16S2 |
|---|---|
Molecular Weight |
1506.7 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(97)83-48(59(71)95)32-58(93)94)82-66(102)53-16-8-25-87(53)68(104)54-17-9-26-88(54)67(103)52-36-106-105-27-22-55(89)79-47(20-21-57(91)92)63(99)86-51(31-42-34-74-37-78-42)65(101)84-49(29-38-18-19-39-10-1-2-11-40(39)28-38)64(100)81-46(15-7-24-75-69(72)73)62(98)85-50(60(96)77-35-56(90)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,95)(H,74,78)(H,77,96)(H,79,89)(H,80,90)(H,81,100)(H,82,102)(H,83,97)(H,84,101)(H,85,98)(H,86,99)(H,91,92)(H,93,94)(H4,72,73,75)/t45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m0/s1 |
InChI Key |
DBHQKXPXPFYXHK-DUOXTXSESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CN=CN8)CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CN=CN8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


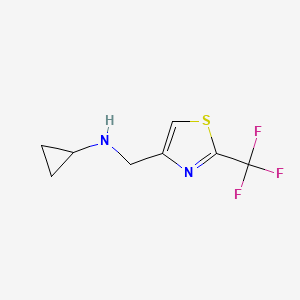
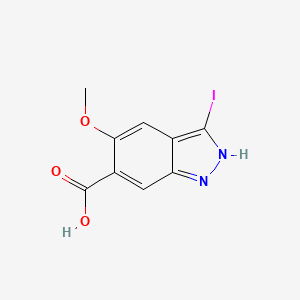
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
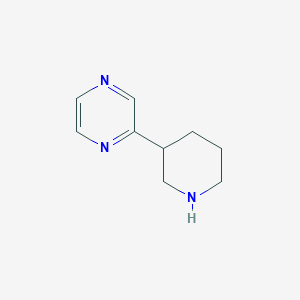
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
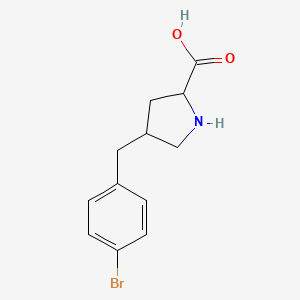
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)

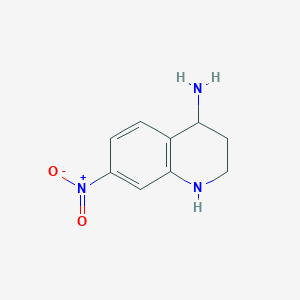
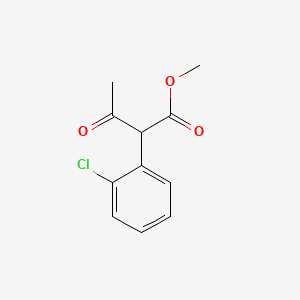

![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate](/img/structure/B12327706.png)
![4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)
